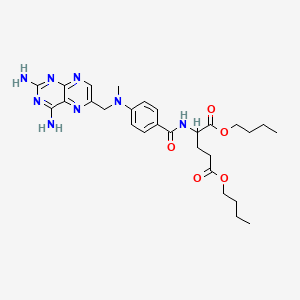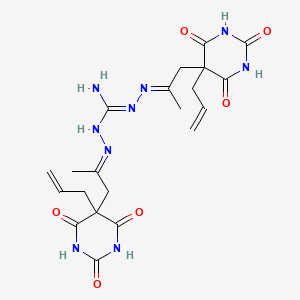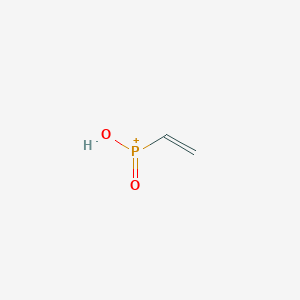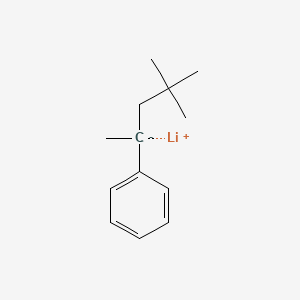
lithium;4,4-dimethylpentan-2-ylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;4,4-dimethylpentan-2-ylbenzene is an organolithium compound that features a benzene ring substituted with a 4,4-dimethylpentan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4,4-dimethylpentan-2-ylbenzene typically involves the lithiation of 4,4-dimethylpentan-2-ylbenzene. This can be achieved by reacting 4,4-dimethylpentan-2-ylbenzene with a strong base such as n-butyllithium in an aprotic solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to minimize the risks associated with handling reactive intermediates. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Lithium;4,4-dimethylpentan-2-ylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the organolithium compound to form new carbon-carbon bonds.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: New organolithium compounds or other substituted benzene derivatives.
科学的研究の応用
Chemistry
In organic synthesis, lithium;4,4-dimethylpentan-2-ylbenzene is used as a strong base and nucleophile. It can deprotonate weak acids and participate in nucleophilic addition and substitution reactions, making it valuable for constructing complex organic molecules.
Biology
While not commonly used directly in biological research, derivatives of this compound can be employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine
The compound itself is not typically used in medicine, but its derivatives may serve as intermediates in the synthesis of drugs and other therapeutic agents.
Industry
In the materials science industry, this compound can be used in the production of polymers and other advanced materials
作用機序
The mechanism by which lithium;4,4-dimethylpentan-2-ylbenzene exerts its effects is primarily through its role as a nucleophile and base. The lithium atom in the compound is highly reactive and can readily form new bonds with electrophiles. This reactivity is exploited in various chemical reactions to construct new molecules and materials.
類似化合物との比較
Similar Compounds
Lithium;phenylmethane: Another organolithium compound with a benzene ring, but with a simpler alkyl substituent.
Lithium;4-methylpentan-2-ylbenzene: Similar structure but with a single methyl group instead of two.
Lithium;4,4-dimethylhexan-2-ylbenzene: Similar structure but with a longer alkyl chain.
Uniqueness
Lithium;4,4-dimethylpentan-2-ylbenzene is unique due to the presence of the 4,4-dimethylpentan-2-yl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis, where such steric effects can be used to control the outcome of reactions.
特性
CAS番号 |
42052-95-9 |
|---|---|
分子式 |
C13H19Li |
分子量 |
182.3 g/mol |
IUPAC名 |
lithium;4,4-dimethylpentan-2-ylbenzene |
InChI |
InChI=1S/C13H19.Li/c1-11(10-13(2,3)4)12-8-6-5-7-9-12;/h5-9H,10H2,1-4H3;/q-1;+1 |
InChIキー |
QGSYOHVHGATAAS-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[C-](CC(C)(C)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
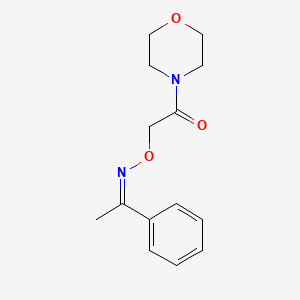

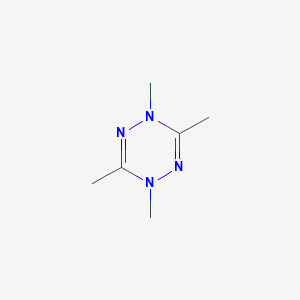
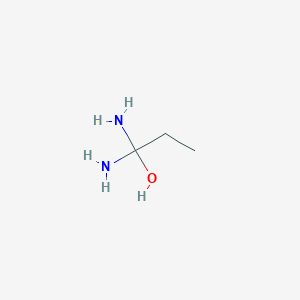


![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
